(1-Methyl-3-methylidenecyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3-methylidenecyclobutyl)methanol is a chemical compound with the molecular formula C7H12O It is a cyclobutane derivative featuring a methanol group attached to a methylidenecyclobutyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-methylidenecyclobutyl)methanol typically involves the reaction of cyclobutanone with methylmagnesium bromide, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-methylidenecyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include (1-Methyl-3-methylidenecyclobutyl)aldehyde and (1-Methyl-3-methylidenecyclobutyl)carboxylic acid.
Reduction: The major product is (1-Methyl-3-methylcyclobutyl)methane.
Scientific Research Applications
(1-Methyl-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (1-Methyl-3-methylidenecyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-3-methylidenecyclobutyl)methanol
- (3-Methylidenecyclobutyl)methanol
- Cyclobutanemethanol, 1-methyl-3-methylene-
Uniqueness
(1-Methyl-3-methylidenecyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1-methyl-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h8H,1,3-5H2,2H3 |
InChI Key |
VHWVXFKITKKZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.